6-Cyano-5-fluoronicotinic acid
Description
Contextualization within Fluorinated Pyridine (B92270) Chemistry
Fluorinated pyridines represent a critical class of compounds in medicinal and materials science. The introduction of fluorine into a pyridine ring can profoundly alter its physical, chemical, and biological properties. This includes changes in acidity, basicity, metabolic stability, and binding affinity to biological targets. 6-Cyano-5-fluoronicotinic acid is a prime example of a highly functionalized fluorinated pyridine, offering multiple reactive sites for chemical modification. The electron-withdrawing nature of both the fluorine and cyano groups significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for a variety of chemical transformations.
Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry
In the realm of organic synthesis, this compound serves as a crucial building block. Its carboxylic acid, cyano, and fluoro functionalities allow for a wide array of chemical reactions, including amidation, esterification, and nucleophilic substitution. These reactions enable the construction of more complex heterocyclic structures, which are foundational to many pharmaceutical and agrochemical products. The strategic placement of these functional groups provides chemists with precise control over the molecular architecture of the final products. For instance, the cyano group can be converted into other functional groups like amines or amides, further expanding its synthetic utility.
The field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, heavily utilizes synthons like this compound. The pyridine core is a common motif in many biologically active molecules, and the ability to introduce fluorine and a cyano group with regiochemical control is highly desirable. This allows for the fine-tuning of a molecule's properties to enhance its efficacy and reduce potential side effects.
Overview of Key Research Trajectories
Current research involving this compound is primarily focused on its application as an intermediate in the synthesis of novel compounds with potential therapeutic applications. One significant area of investigation is the development of new antibacterial agents. The core structure of this acid is seen in the backbone of certain quinolone and naphthyridine antibiotics. nih.govconsensus.app
Another promising research avenue is in the development of kinase inhibitors for cancer therapy. The pyridine scaffold is a known pharmacophore for many kinase inhibitors, and the specific substitution pattern of this compound can be exploited to achieve high potency and selectivity for specific kinase targets.
Furthermore, its derivatives are being explored in the field of materials science. The unique electronic properties conferred by the fluorine and cyano groups make it a candidate for the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.
Chemical Properties and Synthesis
The distinct chemical characteristics of this compound are dictated by its molecular structure.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1803753-81-2 bldpharm.comachemblock.com |
| Molecular Formula | C7H3FN2O2 achemblock.comuni.lu |
| Molecular Weight | 166.11 g/mol bldpharm.comachemblock.com |
| IUPAC Name | This compound achemblock.com |
| SMILES | O=C(O)C1=CN=C(C#N)C(F)=C1 achemblock.com |
| Purity | Typically >95% achemblock.com |
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the use of 2,5-dibromopyridine (B19318) as a starting material. evitachem.com Another approach starts with the fluorination of a corresponding chlorinated precursor. For example, 2,6-dichloro-5-fluoronicotinonitrile can be hydrolyzed to the carboxylic acid. google.com The synthesis often involves multiple steps, including halogenation, cyanation, and hydrolysis, requiring careful control of reaction conditions to achieve high yields and purity.
Research Applications
The utility of this compound as a research tool is broad, with significant contributions to medicinal chemistry and drug discovery.
As a Building Block in Medicinal Chemistry
This compound is a valuable scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as:
P2X4 Receptor Antagonists: In the quest for novel treatments for neuropathic pain and cancer, derivatives of this acid have been synthesized and evaluated for their ability to block the P2X4 receptor. doi.org
Antibacterial Agents: The structural motif of this compound is incorporated into the design of new antibacterial compounds, particularly those targeting bacterial DNA gyrase. nih.gov
Table 2: Selected Research Applications of this compound Derivatives
| Application Area | Target | Reference |
|---|---|---|
| Neuropathic Pain | P2X4 Receptor | doi.org |
In the Synthesis of Heterocyclic Compounds
The reactivity of the functional groups in this compound makes it a versatile starting material for the synthesis of various heterocyclic systems. The carboxylic acid can be readily converted to amides and esters, while the cyano group can undergo reduction or hydrolysis to introduce further functionality. The fluorine atom can also be displaced by other nucleophiles under specific conditions, allowing for the introduction of diverse substituents.
This compound has emerged as a pivotal molecule in the field of chemical research. Its unique combination of a fluorinated pyridine core with cyano and carboxylic acid functionalities provides a versatile platform for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. As research continues to uncover new synthetic methodologies and applications, the importance of this compound as a key building block is set to grow, paving the way for the development of next-generation pharmaceuticals and advanced materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3FN2O2 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
6-cyano-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) |
InChI Key |
JXJKHFHVRKJPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Cyano 5 Fluoronicotinic Acid and Its Precursors
Convergent and Linear Synthesis Strategies
The construction of complex molecules like 6-cyano-5-fluoronicotinic acid can be approached through two main strategies: linear and convergent synthesis. fiveable.me
Functional Group Interconversions Leading to the Nicotinic Acid Core
The synthesis of the this compound core often relies on a series of carefully orchestrated functional group interconversions. These reactions are critical for introducing the necessary substituents at the correct positions on the pyridine (B92270) ring.
Halogenation and Fluorination Approaches
Halogenation is a fundamental process for functionalizing pyridine rings, often serving as a precursor to other transformations. The introduction of halogen atoms, such as bromine and chlorine, can be achieved through electrophilic substitution on nicotinic acid derivatives. The position of these halogens significantly influences the reactivity of the pyridine ring. For example, a bromine atom at the 2-position can direct subsequent substitutions due to its electron-withdrawing nature. smolecule.com
Fluorination, the introduction of a fluorine atom, is a key step. This can be accomplished through various methods, including nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For instance, a chloro or bromo substituent can be displaced by a fluoride (B91410) ion from sources like potassium fluoride (KF) or tetramethylammonium (B1211777) fluoride. google.com The presence of electron-withdrawing groups, such as a carboxylic acid or another halogen, can facilitate this substitution. A multi-step process for producing 2,6-dichloro-5-fluoronicotinic acid involves the initial synthesis of a dihydroxy-fluoronicotinate ester, which is then converted to the dichloro derivative. google.com
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-Fluoro-5-methylpyridine (B1304807) | KMnO₄, KOH | 2-Fluoro-5-carboxylic acid pyridine | Oxidation |
| 2,5-Dibromopyridine (B19318) | Isopropyl magnesium chloride, Chloroformate | 6-Bromonicotinate | Grignard, Carboxylation |
| 6-Bromonicotinate | Tetramethylammonium fluoride | 6-Fluoronicotinate | Fluorination |
| 2,6-dihydroxy-5-fluoronicotinic acid ester | POCl₃, Lithium reagent | 2,6-dichloro-5-fluoronicotinoyl chloride | Chlorination |
Cyanation Reactions for Nicotinic Acid Derivatives
The introduction of a cyano group (a nitrile) is a pivotal step in the synthesis of this compound. Cyanation of halopyridines is a common and effective method. google.com This typically involves the substitution of a halogen atom (like bromine or chlorine) with a cyanide source. google.comthieme-connect.de
Various cyanation methods have been developed, including those using heavy metal cyanides like cuprous cyanide, often in polar solvents such as dimethylformamide (DMF). google.com However, due to the toxicity of heavy metals, alternative methods are often preferred, especially for industrial-scale production. google.com Palladium-catalyzed cyanation reactions have emerged as a powerful tool, allowing for the conversion of aryl C-H bonds to nitriles. rsc.org Some methods utilize a combination of reagents, such as NH₄HCO₃ and DMSO, as the cyanide source. rsc.orgresearchgate.net Another approach involves the use of a phase transfer catalyst with an alkali metal cyanide in an aqueous solvent or even without a solvent. google.com
The reactivity of the pyridine ring towards cyanation can be enhanced by activating the pyridine nitrogen, for example, by forming a pyridine-1-oxide. This increases the electrophilicity of the ring, facilitating nucleophilic attack by the cyanide ion. thieme-connect.de
| Substrate | Cyanide Source | Catalyst/Conditions | Product |
| 2-Halopyridine | NH₄HCO₃ / DMSO | Pd(II)/Mg-La mixed oxide | Aromatic nitrile |
| 2-Halopyridine | Alkali metal cyanide | Phase transfer catalyst | 2-Cyanopyridine |
| Pyridine | KCN | Nitric acid, TFAA | 2-Cyanopyridine |
| (Hetero)arenes | 2-Cyanoisothiazolidine 1,1-dioxide | Nickel catalyst | Cyanated (hetero)arenes |
Carboxylation and Ester Hydrolysis Pathways
The carboxylic acid group of this compound is often introduced through carboxylation or by hydrolysis of a precursor functional group like an ester or nitrile.
Carboxylation can be achieved through various methods. One approach involves the reaction of a Grignard reagent, formed from a halopyridine, with carbon dioxide. Another method is the oxidation of a methyl group on the pyridine ring. For example, 3-methylpyridine (B133936) can be oxidized to nicotinic acid. nih.govresearchgate.net
Often, the carboxylic acid functionality is introduced as an ester, which is then hydrolyzed in a later step. For instance, a halopyridine can be reacted with a chloroformate in the presence of a Grignard reagent to form a nicotinic acid ester. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. google.com The hydrolysis of a nitrile group to a carboxylic acid is also a viable pathway, although care must be taken to avoid hydrolysis of other sensitive functional groups. google.com
Multi-Step Synthesis Pathways from Simpler Pyridine Scaffolds
The synthesis of highly substituted pyridines like this compound often necessitates multi-step reaction sequences starting from simpler, more readily available pyridine building blocks. acs.org These pathways involve a combination of the functional group interconversions discussed previously, strategically applied to build up the desired substitution pattern.
Strategies Utilizing 2,5-Dibromopyridine as a Starting Material
One notable strategy for the synthesis of precursors to this compound begins with 2,5-dibromopyridine. evitachem.com This starting material offers two distinct halogenated positions that can be selectively functionalized.
A common approach involves a selective Grignard exchange at one of the bromine positions, followed by reaction with an electrophile to introduce a new functional group. For example, reaction with isopropyl magnesium chloride can selectively form a Grignard reagent at the 5-position, which can then be carboxylated by reaction with a chloroformate to yield a 6-bromonicotinate derivative. google.com
Following the introduction of the carboxylate group, the remaining bromine atom can be substituted. For instance, a fluorination reaction using a fluoride source like tetramethylammonium fluoride can replace the bromine at the 6-position with fluorine. google.com The final step would then be the hydrolysis of the ester to the carboxylic acid. google.com Subsequent cyanation would lead to the target molecule. This step-wise functionalization of 2,5-dibromopyridine provides a controlled and versatile route to highly substituted nicotinic acid derivatives.
Routes from 2-Fluoro-5-methylpyridine Derivatives
One common strategy to synthesize derivatives of nicotinic acid involves the oxidation of a methyl group on the pyridine ring. For instance, 6-fluoronicotinic acid can be prepared from 2-fluoro-5-methylpyridine. chemicalbook.com In a typical procedure, 2-fluoro-5-methylpyridine is treated with an oxidizing agent like potassium permanganate (B83412) (KMnO4) in water. chemicalbook.com The reaction mixture is heated to facilitate the conversion of the methyl group to a carboxylic acid, yielding 6-fluoronicotinic acid. chemicalbook.com
A specific example of this synthesis involves adding 2-fluoro-5-methylpyridine to a solution of potassium permanganate and potassium hydroxide (B78521) in water, followed by heating at 95°C for 5 hours. chemicalbook.com After the reaction, the mixture is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the product, 6-fluoronicotinic acid. chemicalbook.com
Formation from Dihydroxypyridine Intermediates
A key precursor, 2,6-dichloro-5-fluoronicotinic acid, can be synthesized from dihydroxypyridine intermediates. The process often starts with the creation of a dihydroxypyridine derivative, which is then chlorinated and subsequently hydrolyzed to the desired acid. google.comgoogleapis.com
One patented method describes the synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.com This intermediate is then chlorinated using a combination of phosphorus oxychloride and phosphorus pentachloride to yield 2,6-dichloro-3-cyano-5-fluoropyridine. google.com This chlorinated cyanopyridine can then be hydrolyzed to form 2,6-dichloro-5-fluoronicotinic acid. google.comgoogleapis.com An improved version of this process involves converting a 2,6-dihydroxy-5-fluoronicotinate ester directly to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent, which can then be hydrolyzed to the final acid. google.comgoogle.com This improved method is noted to be more efficient, utilizing less expensive starting materials and involving fewer steps. google.com
Catalytic Approaches in this compound Synthesis
Catalytic methods are pivotal in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its analogs often employs various catalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Cyanation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Cyanation: The introduction of a cyano group is a key step in the synthesis of this compound. Palladium-catalyzed cyanation of aryl halides is an effective method for this transformation. nih.govresearchgate.net These reactions can utilize various cyanide sources, including zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govmit.edu For example, the synthesis of a pharmaceutical intermediate involved a palladium-catalyzed cyanation/reduction sequence. nih.govresearchgate.net The development of robust and general conditions for Pd-catalyzed cyanation has been a significant area of research to overcome issues with reproducibility and scalability. researchgate.net
Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is also employed in the synthesis of related structures. For instance, in the synthesis of sotorasib, a drug for treating certain cancers, a Suzuki-Miyaura coupling is a key step. mdpi.com This reaction was used to couple a complex pyridine derivative with a boronic acid derivative, facilitated by a palladium catalyst like Pd(dppf)Cl₂. mdpi.com
Sonogashira Coupling: While less directly mentioned for this compound itself, Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a relevant palladium-catalyzed reaction for modifying pyridine rings in related syntheses. researchgate.net
| Coupling Reaction | Catalyst/Reagents | Application |
| Cyanation | Pd₂(dba)₃/dppf/Zn(CN)₂ or K₄[Fe(CN)₆] | Introduction of cyano groups onto (hetero)aryl halides. nih.govresearchgate.net |
| Suzuki Coupling | Pd(dppf)Cl₂ / (2-fluoro-6-hydroxyphenyl) potassium trifluoroborate | Synthesis of complex biaryl structures, as seen in the synthesis of sotorasib. mdpi.com |
| Sonogashira Coupling | Palladium catalyst | Alkynylation of bromo intermediates in related pyridine syntheses. researchgate.net |
Grignard Reagent Mediated Syntheses
Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds used for forming new carbon-carbon bonds. wikipedia.orgbyjus.com Their application in pyridine chemistry allows for the introduction of various functional groups.
A patented method for preparing 6-fluoronicotinic acid involves the use of a Grignard reagent. google.com The process starts with 2,5-dibromopyridine, which undergoes a selective Grignard exchange with isopropyl magnesium chloride. The resulting Grignard reagent is then reacted with a chloroformate or Boc₂O to produce a 6-bromonicotinate. This intermediate is subsequently fluorinated to yield 6-fluoronicotinic acid. google.com Grignard reagents can also be used in the synthesis of ketones by reacting with nitriles. organic-chemistry.org
Blaise Reaction in Related Nicotinoyl Acetate Synthesis
The Blaise reaction is a classic method for synthesizing β-keto esters from nitriles and α-haloesters, mediated by zinc. organic-chemistry.org This reaction has been adapted for the synthesis of precursors to important pharmaceutical compounds.
An efficient synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, a key intermediate for several quinolone antibiotics, has been achieved using the Blaise reaction. researchgate.netderpharmachemica.com In this process, 3-cyano-2,6-dichloro-5-fluoropyridine is reacted with ethyl bromoacetate (B1195939) in the presence of zinc. researchgate.netresearchgate.net A significant improvement to this reaction involves the use of methanesulfonic acid as an in situ activator of zinc, which eliminates the induction period and makes the process safer and more suitable for large-scale operations. researchgate.netacs.org A "decarboxylative Blaise reaction" has also been developed, reacting the cyanopyridine with potassium ethyl malonate in the presence of zinc chloride. researchgate.netacs.org
| Reaction | Starting Material | Key Reagents | Product |
| Blaise Reaction | 3-cyano-2,6-dichloro-5-fluoropyridine | Ethyl bromoacetate, Zinc | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate researchgate.netresearchgate.net |
| Decarboxylative Blaise Reaction | 3-cyano-2,6-dichloro-5-fluoropyridine | Potassium ethyl malonate, Zinc chloride | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate researchgate.netacs.org |
Process Optimization and Scalability Studies for Synthetic Routes
The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness.
For the synthesis of nicotinonitrile derivatives, which are precursors to compounds like this compound, various studies have focused on optimizing reaction conditions. researchgate.net This includes the fine-tuning of parameters such as catalysts, solvents, and temperature to maximize yield and purity. beilstein-journals.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is a common strategy to improve efficiency and reduce waste. core.ac.uk
In the context of the Blaise reaction for preparing ethyl 2,6-dichloro-5-fluoronicotinoylacetate, scalability was a key consideration. The use of methanesulfonic acid to activate the zinc was a crucial optimization that made the process viable for large-scale operations. researchgate.netacs.org This modification addressed the highly exothermic nature of the reaction and the use of excess materials. acs.org The successful scale-up to a one-pot process using 20 kg of the starting nitrile demonstrated its reproducibility. acs.org
For palladium-catalyzed cyanations, a major focus of process development has been to find robust and general conditions that are applicable on a large scale. researchgate.net This has led to the development of improved methods that are more reliable and can be used to prepare multi-kilogram quantities of drug candidates. researchgate.net
The optimization of synthetic routes for pyridinecarbonitriles and their derivatives is an ongoing area of research, with a focus on developing more sustainable and efficient manufacturing processes. beilstein-journals.orgnih.gov
Stereoselective Synthesis Considerations for Derivatives
The creation of stereogenic centers in derivatives of this compound can be approached through several established asymmetric synthesis strategies. These include enzymatic resolutions, the use of chiral catalysts for reductions or additions, and the employment of chiral auxiliaries.
One promising avenue is the asymmetric reduction of a ketone that could be derived from the carboxylic acid or cyano group. A relevant example is the chemoenzymatic synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.govresearchgate.net In this approach, a prochiral ketone is enantioselectively reduced using an alcohol dehydrogenase (ADH), such as the one from Lactobacillus kefir, to yield chiral alcohols with high enantiomeric excess (ee). nih.govresearchgate.net For instance, the reduction of various α-fluorinated acetophenone (B1666503) analogs of pyridine demonstrates the viability of this method, achieving enantiomeric excesses of 95% to over 99%. nih.govresearchgate.net This suggests that a derivative of this compound, if converted to a suitable prochiral ketone, could be a substrate for a similar enzymatic reduction.
Another key strategy is the asymmetric hydrogenation of the pyridine ring to form chiral piperidines. The rhodium-catalyzed asymmetric reductive transamination of N-alkylpyridinium salts offers a pathway to highly functionalized chiral piperidines. bohrium.com This method utilizes a chiral primary amine, such as (R)- or (S)-phenylethylamine, in the presence of a rhodium catalyst (e.g., [Cp*RhCl2]2) to induce chirality on the resulting piperidine (B6355638) ring with high diastereoselectivity. bohrium.com This approach has been successfully applied to fluorinated pyridinium (B92312) salts, indicating its potential applicability to derivatives of this compound for the synthesis of chiral fluoropiperidines. bohrium.com
Furthermore, the carboxylic acid moiety of this compound provides a handle for the introduction of a chiral auxiliary. This auxiliary can direct the stereoselective transformation of another part of the molecule. While specific examples for this compound are not available, the general principle is widely used in asymmetric synthesis. For instance, chiral auxiliaries attached to glycine (B1666218) Schiff bases have been used in the large-scale asymmetric synthesis of fluorinated amino acids, achieving high diastereomeric excess. mdpi.com
The development of chiral derivatives can also be explored through enantioselective additions to the pyridine ring or modifications of the cyano group. For example, catalytic asymmetric umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, enabled by cinchona alkaloid-derived phase-transfer catalysts, have been shown to produce chiral trifluoromethylated γ-amino acids with high enantioselectivity. nih.gov This highlights the potential for developing catalytic asymmetric methods for the functionalization of the pyridine ring or its substituents.
The following table summarizes potential stereoselective methodologies applicable to the derivatives of this compound based on analogous systems.
| Methodology | Potential Transformation | Catalyst/Reagent Type | Reported Stereoselectivity (in analogous systems) | Reference |
|---|---|---|---|---|
| Enzymatic Reduction | Asymmetric reduction of a prochiral ketone derivative | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | 95% to >99% ee | nih.govresearchgate.net |
| Asymmetric Reductive Transamination | Asymmetric hydrogenation of the pyridine ring to a chiral piperidine | Rhodium catalyst (e.g., [Cp*RhCl2]2) with a chiral amine | High diastereoselectivity | bohrium.com |
| Chiral Auxiliary | Directing group for stereoselective reactions | Various chiral molecules (e.g., phenylethylamine, proline derivatives) | High diastereomeric excess | mdpi.com |
| Asymmetric Phase-Transfer Catalysis | Enantioselective addition to pyridine ring or side chain derivatives | Chiral phase-transfer catalysts (e.g., cinchona alkaloid derivatives) | High enantioselectivity | nih.gov |
Chemical Transformations and Reactivity of 6 Cyano 5 Fluoronicotinic Acid
Derivatization Strategies at the Carboxylic Acid Moiety
The carboxylic acid group of 6-cyano-5-fluoronicotinic acid is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.
Esterification and Amidation Reactions
Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For instance, the formation of methyl 5-cyano-2-fluoronicotinate is accomplished by reacting the parent acid with methanol (B129727) under acidic conditions. Similarly, tert-butyl esters of this compound are also available. fluorochem.co.uk These esterification reactions are crucial for creating intermediates with modified solubility and reactivity profiles, expanding their utility in synthetic chemistry. evitachem.com
Amidation reactions represent another key derivatization strategy. The carboxylic acid can be converted to the corresponding amide, for example, by first forming an acid chloride which is then reacted with an amine. This approach is utilized in the synthesis of various biologically active compounds.
Table 1: Examples of Esterification and Amidation Products
| Product Name | Starting Material | Reagent(s) | Reference(s) |
| Methyl 5-cyano-2-fluoronicotinate | 5-cyano-2-fluoronicotinic acid | Methanol, Acid catalyst | |
| tert-Butyl 6-cyano-5-fluoronicotinate | This compound | isobutylene/tert-butanol, Acid catalyst | fluorochem.co.uk |
| 2,6-Dichloro-5-fluoronicotinamide | 2,6-Dichloro-5-fluoronicotinic acid | Thionyl chloride, Amine | chemicalbook.com |
Conversion to Acid Halides and Anhydrides
The carboxylic acid functionality of this compound and its derivatives can be readily converted to more reactive acid halides, typically acid chlorides. This transformation is a critical step for subsequent nucleophilic acyl substitution reactions. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.com For example, 2,6-dichloro-5-fluoronicotinic acid can be converted to its corresponding acid chloride. googleapis.com The choice of chlorinating agent can depend on the desired reaction conditions and the stability of other functional groups in the molecule. chemguide.co.uk The resulting acid chlorides are highly valuable intermediates for the synthesis of esters, amides, and other acyl derivatives. chemguide.co.uk
The formation of anhydrides from this compound is a less commonly documented transformation but can be achieved using standard dehydrating agents.
Reactions Involving the Cyano Group
The cyano group of this compound offers a different set of opportunities for chemical modification, providing a pathway to other important functional groups.
Hydrolysis to Amides and Carboxylic Acids
The cyano group can be hydrolyzed under acidic or basic conditions to first form a primary amide and then, upon further hydrolysis, a carboxylic acid. For instance, the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile, a related compound, can be controlled to yield either the corresponding nicotinamide (B372718) or nicotinic acid. portico.orggoogle.com Treatment with concentrated sulfuric acid often facilitates the conversion of the nitrile to the amide. googleapis.comgoogle.comsmolecule.com Subsequent heating in the presence of a strong acid like hydrochloric acid can then drive the reaction to the carboxylic acid. google.com This stepwise hydrolysis is a valuable synthetic tool for accessing both amides and dicarboxylic acids from the nitrile precursor. smolecule.comgoogle.com
Table 2: Hydrolysis of Related Cyanopyridines
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
| 2,6-dichloro-5-fluoronicotinonitrile | H₂SO₄ | 2,6-dichloro-5-fluoronicotinamide | googleapis.comportico.org |
| 2,6-dichloro-5-fluoronicotinamide | HCl | 2,6-dichloro-5-fluoronicotinic acid | google.com |
| 2,6-dichloro-5-fluoronicotinonitrile | H₂SO₄, then HCl | 2,6-dichloro-5-fluoronicotinic acid | google.com |
Reduction and Further Functionalization
The cyano group is susceptible to reduction to an aminomethyl group. This transformation is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to introduce a basic aminomethyl side chain, which can be a key structural feature in pharmacologically active molecules. For example, a palladium-catalyzed cyanation followed by a reduction sequence has been developed to introduce an aminomethyl moiety in the synthesis of a key pharmaceutical intermediate. researchgate.net
Cycloaddition Reactions of the Nitrile Functionality
The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. While specific examples involving this compound itself are not extensively documented in the provided context, the reactivity of nitriles in such reactions is a well-established principle in organic chemistry. For instance, nitriles can react with dienes in Diels-Alder type reactions or with 1,3-dipoles in [3+2] cycloadditions to form various heterocyclic systems. The electron-withdrawing nature of the pyridine (B92270) ring and the fluorine atom in this compound would influence the reactivity of the cyano group in these transformations. Research on related fluorinated pyridines suggests their participation in cycloaddition reactions. nih.gov The study of such reactions opens avenues for the synthesis of complex, fused heterocyclic structures.
Electrophilic Aromatic Substitution Reactions (where applicable)
Electrophilic aromatic substitution (EAS) is a class of reactions characteristic of electron-rich aromatic systems. The pyridine ring, however, is considered an electron-deficient aromatic system because the electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.
In the case of this compound, the situation is even more pronounced. The ring is substituted with three powerful deactivating entities relative to electrophilic attack: the ring nitrogen, the cyano group, and the carboxylic acid group. ossila.com All of these groups withdraw electron density, making the pyridine ring extremely electron-poor and thus highly resistant to conventional electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. Consequently, electrophilic aromatic substitution is not considered a viable or applicable transformation for this compound under normal conditions.
Radical Reactions and Photochemical Transformations
Radical Reactions
The cyanopyridine moiety is known to be active in radical chemistry. ossila.com The cyano group is critical for facilitating the formation and stabilization of a radical anion upon single-electron reduction, a process often initiated by photoredox catalysis. This makes the cyanopyridine scaffold a valuable participant in radical coupling reactions.
Recent studies have demonstrated a deoxygenative radical multicomponent reaction where a cyanopyridine acts as a key reactant. In this process, the cyanopyridine is reduced by a photocatalyst to form a persistent radical anion. This radical anion then engages in a subsequent coupling with a benzyl (B1604629) radical, leading to a decyanative pyridination product. This mechanism highlights the ability of the cyanopyridine unit to serve as a radical acceptor and participate in complex cascade reactions. While this specific reaction has not been reported for this compound itself, it establishes a plausible reactivity pattern based on its core structure.
Photochemical Transformations
The photoreactivity of nicotinic acid and its derivatives is often dependent on pH. rsc.org Studies on nicotinic acid have shown that its cationic form (protonated at the pyridine nitrogen in acidic solutions) can undergo photo-hydroxylation in aqueous media. rsc.org By analogy, it is plausible that this compound could exhibit similar photochemical behavior under acidic conditions.
Furthermore, neutral forms of related compounds, such as 3-cyanopyridine, have been observed to undergo photo-substitution reactions in alcoholic solvents. rsc.org This suggests a potential pathway for photochemical functionalization of the this compound ring system, although specific studies on this substrate are not available. The presence of the fluoro and cyano substituents would undoubtedly influence the excited-state electronics and ultimate photochemical outcome.
Structural Elucidation and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentjmcs.org.mxhuji.ac.il
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-Cyano-5-fluoronicotinic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment. jmcs.org.mxipb.pt
One-dimensional NMR spectra provide fundamental information about the types and numbers of different nuclei.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine (B92270) ring. Due to the electron-withdrawing nature of the nitrogen atom, the cyano group, and the fluorine atom, these protons are deshielded and appear at downfield chemical shifts. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be observed, typically at a much higher chemical shift.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals all seven carbon atoms in the molecule. libretexts.org The spectrum will feature characteristic signals for the nitrile carbon, the carboxylic acid carbonyl carbon, and the five carbons of the pyridine ring (three protonated and two quaternary). The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. huji.ac.ilsemanticscholar.org The spectrum of this compound would display a single resonance for the fluorine atom. The chemical shift of this signal is indicative of its position on the electron-deficient pyridine ring. nih.gov This signal would be split into a doublet of doublets due to coupling with the adjacent ring protons.
Table 1: Predicted NMR Chemical Shift Data for this compound Predicted values are based on analysis of similar structures and standard chemical shift ranges.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.5 - 9.0 | d | JH-F |
| H-4 | 8.0 - 8.5 | d | JH-F |
| -COOH | 10.0 - 13.0 | br s | - |
| C-2 | ~150 | d | |
| C-3 | ~140 | d (¹JC-F) | |
| C-4 | ~115 | s | |
| C-5 | ~160 | d | |
| C-6 | ~105 | s | |
| -CN | ~117 | s | |
| -COOH | ~165 | s | |
| ¹⁹F | -110 to -120 | dd | JF-H2, JF-H4 |
Two-dimensional NMR techniques are employed to establish the connectivity between atoms within the molecule. harvard.eduwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-2 and H-4), confirming their coupling through the fluorine atom and the nitrogen atom in the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached heteronuclei, most commonly ¹³C. ipb.ptwikipedia.orglibretexts.org An HSQC spectrum would show direct correlations between the signal for H-2 and C-2, and between H-4 and C-4, allowing for the unambiguous assignment of these specific carbon resonances.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysishuji.ac.il
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₇H₃FN₂O₂), the exact mass can be calculated and compared to the experimentally measured value. uni.lu The detection of the molecular ion peak, often as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻, confirms the molecular weight. uni.lunih.gov
Table 2: Predicted HRMS Data for this compound
| Ion Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₇H₄FN₂O₂⁺ | 167.0251 |
| [M-H]⁻ | C₇H₂FN₂O₂⁻ | 165.0106 |
| [M+Na]⁺ | C₇H₃FN₂O₂Na⁺ | 189.0071 |
| Data sourced from PubChemLite. uni.lu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identificationhuji.ac.ilwikipedia.orgcore.ac.uk
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Carboxylic Acid Group: A broad absorption band is expected in the IR spectrum between 2500-3300 cm⁻¹ due to the O-H stretching vibration. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1730 cm⁻¹.
Nitrile Group: The cyano (C≡N) group gives rise to a characteristic sharp absorption of medium intensity in the region of 2220-2260 cm⁻¹. Its presence is a key diagnostic feature in the IR spectrum.
Aromatic Ring and C-F Bond: Absorptions related to the C=C and C-N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong absorption due to the C-F stretch is typically observed in the 1000-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1730 (strong) |
| Nitrile | C≡N stretch | 2220 - 2260 (medium, sharp) |
| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 |
| Aryl Fluoride (B91410) | C-F stretch | 1000 - 1300 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insightshuji.ac.ilwikipedia.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com Molecules with conjugated π-systems, such as the substituted pyridine ring in this compound, absorb UV or visible light to promote electrons from a π bonding orbital to a π* antibonding orbital. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. upi.edu The presence of the aromatic ring, along with the electron-withdrawing cyano and carboxylic acid groups, influences the energy of these transitions and thus the maximum absorption wavelength (λmax). researchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π* | ~260 - 280 | Substituted Pyridine Ring |
X-ray Crystallography for Solid-State Structural Determination
As of the current date, detailed research findings from single-crystal X-ray diffraction studies for this compound are not available in publicly accessible crystallographic databases or peer-reviewed literature. While X-ray crystallography remains a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions, no such structural analysis has been published for this specific compound.
The determination of a crystal structure through X-ray diffraction would provide invaluable insights into the molecular geometry and packing of this compound in the solid state. Such data would reveal:
Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid and cyano substituents.
For related compounds, such as 6-fluoronicotinic acid, crystal structure data is available and reveals specific hydrogen bonding patterns and solid-state conformations. However, the introduction of the electron-withdrawing cyano group at the 6-position in this compound would significantly influence the electronic distribution within the molecule and, consequently, its intermolecular interactions and crystal packing. Without experimental X-ray diffraction data, any discussion of its solid-state structure remains speculative.
Further research involving the growth of single crystals of this compound and subsequent X-ray analysis is required to elucidate its definitive solid-state structure.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) has emerged as a powerful method for investigating the properties of fluorinated organic molecules. For 6-Cyano-5-fluoronicotinic acid, DFT calculations are crucial for elucidating its geometric and electronic features. These studies typically employ various functionals and basis sets to achieve a balance between computational cost and accuracy, providing a foundational understanding of the molecule's behavior.
The electronic character of this compound is defined by the interplay of its constituent functional groups: the pyridine (B92270) ring, the electron-withdrawing cyano group (-CN), the highly electronegative fluorine atom (-F), and the carboxylic acid group (-COOH). Molecular orbital analysis, particularly of the Frontier Molecular Orbitals (HOMO and LUMO), is key to understanding its reactivity.
The HOMO, or Highest Occupied Molecular Orbital, is typically localized on the electron-rich aromatic ring, while the LUMO, or Lowest Unoccupied Molecular Orbital, is influenced by the electron-withdrawing substituents. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The presence of both fluorine and cyano groups significantly lowers the energy levels of these orbitals, impacting the molecule's electrophilic and nucleophilic behavior.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates potential for electron donation |
| LUMO Energy | -2.5 eV | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
Note: The values presented are illustrative and depend on the specific level of theory and basis set used in the calculation.
Theoretical calculations can accurately predict the acidity (pKa) of the carboxylic acid group and the basicity of the pyridine nitrogen. The pKa of the carboxylic acid is influenced by the strong electron-withdrawing effects of the adjacent fluorine and cyano groups. These groups stabilize the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid compared to unsubstituted nicotinic acid.
Conversely, the same electron-withdrawing groups decrease the electron density on the pyridine nitrogen atom, reducing its ability to accept a proton. This makes the nitrogen atom in this compound significantly less basic than that in pyridine or nicotinic acid itself. Computational models can calculate these properties by simulating the protonation and deprotonation processes in a solvent environment.
The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid group relative to the pyridine ring. The rotation around the C-C bond connecting the carboxyl group to the ring is a key conformational variable. Computational scans of the potential energy surface can identify the most stable conformers. These studies often reveal that the planar conformation, where the carboxylic acid group is coplanar with the pyridine ring, is the most energetically favorable due to conjugation effects. The presence of the fluorine atom ortho to the carboxylic acid can also introduce steric or electrostatic interactions that influence the preferred conformation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the reaction pathways for the synthesis and transformation of this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given reaction. For instance, in the synthesis of derivatives, such as amides or esters, theoretical models can help predict the activation barriers for each step, providing insights into reaction kinetics and helping to optimize reaction conditions. These models can clarify the role of catalysts and the regioselectivity of reactions involving the pyridine ring.
Molecular Dynamics Simulations (e.g., for ligand-protein interactions of derivatives)
While direct molecular dynamics (MD) simulations on this compound itself might be limited in the literature, this technique is invaluable for studying the behavior of its derivatives, particularly in biological contexts. When a derivative of this compound is designed as a potential drug candidate (e.g., an enzyme inhibitor), MD simulations can model its interaction with the target protein. These simulations provide a dynamic view of how the ligand binds to the protein's active site, the stability of the resulting complex, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that govern the binding affinity.
Structure-Property Relationship Studies Based on Theoretical Models
Theoretical models are essential for establishing quantitative structure-property relationships (QSPR). For this compound and its analogs, these studies correlate calculated molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) with observed physical or biological properties. By building these theoretical models, researchers can predict the properties of new, unsynthesized derivatives. This predictive capability is highly valuable in materials science for designing compounds with specific electronic or optical properties, and in medicinal chemistry for designing more potent and selective drug candidates. The systematic modification of the core structure of this compound and the subsequent theoretical analysis allow for a rational approach to molecular design.
Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research
Role as a Precursor in Complex Heterocyclic Synthesis
The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-Cyano-5-fluoronicotinic acid makes it an ideal starting material for the synthesis of a variety of intricate molecular architectures, particularly fused heterocyclic compounds that are prevalent in many biologically active molecules.
Synthesis of Substituted Naphthyridines and Quinolines
While direct literature explicitly detailing the use of this compound in the synthesis of naphthyridines and quinolines is limited, its structural motifs are highly relevant to established synthetic strategies for these heterocycles. nih.govnih.govnih.govmdpi.comorganic-chemistry.orgmdpi.com The presence of the cyano and carboxylic acid groups provides handles for cyclization reactions, which are fundamental to forming the second ring of the naphthyridine or quinoline (B57606) core. nih.govnih.govmdpi.comorganic-chemistry.orgmdpi.comnih.govresearchgate.net For instance, the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles, is a known method for creating fused ring systems. researchgate.net A derivative of this compound could potentially be elaborated into a dinitrile and subsequently cyclized. researchgate.net
Furthermore, the synthesis of a 3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridine-2(1H)-thione has been reported, highlighting the utility of a cyano group in the formation of the naphthyridine scaffold. researchgate.net General synthetic routes to quinolines often involve the condensation of anilines with β-ketoesters or related compounds. mdpi.com The functional groups on this compound could be chemically transformed to participate in such condensation and cyclization sequences. nih.govmdpi.comnih.govresearchgate.net
| Heterocyclic System | Potential Synthetic Strategy Involving this compound Derivatives | Key Reaction Type |
| Naphthyridines | Intramolecular cyclization of a dinitrile derived from the starting material. | Thorpe-Ziegler Cyclization |
| Quinolines | Conversion to a suitable precursor for condensation with an aniline (B41778) or aniline derivative. | Condensation/Cyclization |
Formation of Other Fused Ring Systems
The reactivity of this compound extends beyond the synthesis of naphthyridines and quinolines to the formation of a broader range of fused heterocyclic systems. nih.govrsc.orgorganic-chemistry.orgfigshare.com The combination of the electron-withdrawing cyano and fluorine groups with the carboxylic acid functionality allows for a diverse array of chemical transformations. Fused ring systems are often constructed through multi-component reactions or tandem cyclization strategies. nih.gov The unique electronic and steric properties of this compound can influence the regioselectivity and stereoselectivity of these complex reactions. rsc.org For example, the synthesis of 5,6-ring-fused 2-pyridones has been achieved through a tandem condensation and intramolecular ring closure, a strategy that could potentially be adapted for derivatives of this compound. organic-chemistry.org
Scaffold for Ligand Design in Drug Discovery Research
The structural rigidity of the pyridine ring, combined with the specific electronic properties imparted by the fluorine and cyano substituents, makes this compound an attractive scaffold for the design of ligands that can interact with biological targets with high affinity and selectivity. mdpi.com
Development of Fluorine-Containing Active Pharmaceutical Ingredients (APIs)
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netpharmtech.comalfa-chemistry.com Fluorinated APIs are a significant and growing class of pharmaceuticals. alfa-chemistry.com Structurally similar compounds, such as 5-Fluoronicotinic acid, are utilized as building blocks in the synthesis of complex molecules for drug discovery. chemimpex.com For example, the FDA-approved drug sotorasib, a KRAS G12C inhibitor, is synthesized from 2,6-dichloro-5-fluoronicotinic acid, highlighting the importance of this class of fluorinated pyridines in the development of cutting-edge cancer therapies. mdpi.com The presence of the cyano group in this compound offers an additional point for chemical modification, allowing for the fine-tuning of the pharmacological properties of potential drug candidates.
| Property Enhanced by Fluorine | Rationale in Drug Design |
| Metabolic Stability | The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes. |
| Binding Affinity | The electronegativity of fluorine can lead to favorable interactions with protein targets. |
| Bioavailability | Fluorine substitution can modulate lipophilicity, affecting absorption and distribution. |
Rational Design of Derivatives for Target-Specific Interactions
Rational drug design relies on understanding the three-dimensional structure of a biological target and designing molecules that can bind to it with high specificity. rsc.orgnih.govresearchgate.net The defined geometry of the this compound scaffold provides a solid foundation for the rational design of derivatives. nih.gov The carboxylic acid, cyano, and the pyridine nitrogen can all serve as points for derivatization to introduce pharmacophoric features that can interact with specific amino acid residues in a protein's active site. rsc.orgresearchgate.net The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, further enhancing binding affinity. nih.gov
Radiopharmaceutical Chemistry Applications
The field of nuclear medicine utilizes radiolabeled molecules for diagnostic imaging and targeted radiotherapy. The unique properties of this compound make it a promising candidate for the development of novel radiopharmaceuticals.
The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is widely used in Positron Emission Tomography (PET) imaging due to its favorable decay characteristics. nih.govnih.govnih.govresearchgate.netresearchgate.net Radiolabeled fluoronicotinic acid derivatives, such as 6-[(¹⁸F)]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(¹⁸F)]F-Py-TFP), have been developed as prosthetic groups for the efficient labeling of biomolecules. nih.gov These labeled biomolecules can then be used to visualize and quantify biological processes in vivo. The synthesis of such PET imaging agents often involves a nucleophilic substitution reaction with [¹⁸F]fluoride. nih.gov
Given this precedent, this compound is a logical precursor for the synthesis of ¹⁸F-labeled PET tracers. The presence of the cyano group could potentially be leveraged in the design of the radiotracer to modulate its pharmacokinetic properties or to serve as an additional binding motif. Furthermore, PET radiotracers incorporating a cyano group have been developed for imaging specific biological targets, such as the colony-stimulating factor 1 receptor (CSF1R). nih.govnih.gov This underscores the potential of a radiolabeled derivative of this compound in the development of novel imaging agents for a variety of diseases. nih.govnih.govresearchgate.netnih.gov
| Radiopharmaceutical Application | Role of this compound | Key Isotope |
| PET Imaging | Precursor for the synthesis of ¹⁸F-labeled tracers. | Fluorine-18 (¹⁸F) |
| Targeted Radiotherapy | Potential scaffold for the development of therapeutic radiopharmaceuticals. | Various therapeutic radionuclides |
Synthesis of Radiolabeled Pyridine Derivatives for PET Imaging
The synthesis of radiolabeled compounds is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive technique used in clinical diagnostics and biomedical research. rsc.org Within this field, this compound has emerged as a crucial precursor for the production of its fluorine-18 (¹⁸F) labeled analogue, 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]FNA). ccspublishing.org.cn The ¹⁸F isotope is a favored radionuclide for PET due to its convenient half-life (109.7 min), low positron energy (0.64 MeV), and efficient production via cyclotron. rsc.org
The radiolabeling process often involves nucleophilic substitution on a suitable precursor molecule. The cyano group in this compound serves as an excellent leaving group, facilitating the introduction of the ¹⁸F radionuclide. This reaction is typically carried out using [¹⁸F]fluoride, which displaces the cyano group to form the desired 6-[¹⁸F]fluoronicotinic acid. This derivative is a key building block, or synthon, for creating more complex PET radiotracers. rsc.orgnih.gov These tracers are designed to target specific biological entities, such as receptors or enzymes, allowing for the visualization and quantification of physiological and pathophysiological processes in vivo. The resulting radiolabeled pyridine derivatives are instrumental in imaging studies for oncology, neurology, and cardiology. researchgate.net
Development of Prosthetic Groups for Biomolecule Labeling
In the realm of PET tracer development, direct radiolabeling of large biomolecules like peptides, proteins, and antibodies can be challenging due to their sensitivity to the harsh conditions of fluorination reactions. ccspublishing.org.cnrsc.org To overcome this, an indirect labeling strategy using prosthetic groups is employed. A prosthetic group is a small, radiolabeled molecule that is first synthesized and then conjugated to the larger biomolecule under mild conditions. ccspublishing.org.cnrsc.org
6-[¹⁸F]Fluoronicotinic acid ([¹⁸F]FNA), derived from this compound, has gained significant attention as a versatile prosthetic group. ccspublishing.org.cn Its utility stems from several advantageous properties:
Convenient Production: The synthesis of [¹⁸F]FNA is straightforward and amenable to automation. ccspublishing.org.cn
In Vivo Stability: The resulting bond is generally stable in biological systems. ccspublishing.org.cn
Small Size: The [¹⁸F]FNA moiety is relatively small, which minimizes potential interference with the biological activity of the labeled biomolecule. ccspublishing.org.cn
To facilitate conjugation, the carboxylic acid group of [¹⁸F]FNA is typically activated, for instance, as a tetrafluorophenyl (TFP) ester, creating [¹⁸F]F-Py-TFP. rsc.org This activated ester readily reacts with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on peptides and proteins to form a stable amide bond. rsc.org This method has been successfully used to label a variety of biomolecules for preclinical and clinical research, including agents targeting the prostate-specific membrane antigen (PSMA) for prostate cancer imaging. ccspublishing.org.cnrsc.org
Table 1: Key Research Findings on 6-[¹⁸F]Fluoronicotinic Acid as a Prosthetic Group
| Feature | Description | Key Findings & Applications |
|---|---|---|
| Labeling Strategy | Indirect labeling via an activated ester of 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]FNA). | The use of activated esters like [¹⁸F]F-Py-TFP allows for efficient and chemoselective conjugation to biomolecules under mild conditions. rsc.orgrsc.org |
| Target Biomolecules | Peptides, small organic compounds, antibody fragments. | Successfully conjugated to various molecules, including those targeting PSMA and poly(ADP ribose) polymerase (PARP). ccspublishing.org.cnrsc.org |
| Clinical Relevance | Used in the development of PET radiopharmaceuticals for clinical use. | The [¹⁸F]FNA prosthetic group is a component of agents like 18F-PSMA-1007, used for diagnosing prostate cancer. rsc.org |
| Advantages | Small size, in vivo stability, and convenient production. | The small size is anticipated to have minimal impact on the biological properties of the labeled molecule. ccspublishing.org.cn |
Coordination Chemistry and Metal-Organic Framework (MOF) Research Utilizing Nicotinic Acid Ligands
Coordination polymers are extended structures formed by the self-assembly of metal ions with organic ligands. While various derivatives of nicotinic acid have been successfully employed as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs), a review of the current scientific literature indicates a notable lack of research specifically utilizing this compound for this purpose. Studies have explored related compounds such as 5-fluoronicotinic acid and 5-bromonicotinic acid, which have yielded diverse structures ranging from one-dimensional chains to complex three-dimensional frameworks. rsc.org However, specific synthetic methods, reaction conditions, and detailed structural characterizations for coordination polymers derived from this compound are not documented in available research.
The physicochemical properties of coordination compounds, such as thermal stability, porosity, and magnetic or luminescent behavior, are intrinsically linked to their structure and the nature of their constituent metal ions and organic ligands. Consequently, due to the absence of synthesized and characterized coordination compounds using this compound as a ligand, there is no available data on the physicochemical properties of such materials. The influence of the combined electron-withdrawing effects of the cyano and fluoro substituents on the properties of a potential coordination polymer remains a subject for future investigation.
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | - |
| 6-[¹⁸F]fluoronicotinic acid | [¹⁸F]FNA |
| 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | [¹⁸F]F-Py-TFP |
| Prostate-Specific Membrane Antigen | PSMA |
| Poly(ADP ribose) polymerase | PARP |
| 5-fluoronicotinic acid | - |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the production of 6-Cyano-5-fluoronicotinic acid and its derivatives. While traditional synthetic routes are effective, they often rely on harsh conditions and generate significant waste nih.govfrontiersin.org. Emerging strategies are set to address these limitations.
Biocatalysis and Enzymatic Synthesis : A significant shift towards greener chemistry involves the use of enzymes. Nitrilase-catalyzed processes, which convert 3-cyanopyridine to nicotinic acid with high efficiency and often 100% yield under mild conditions, represent a promising avenue frontiersin.orgnih.gov. Research into identifying or engineering nitrilases that can accommodate the fluorinated substrate could lead to a highly sustainable, single-step bioconversion process nih.govmdpi.com. This approach avoids the toxic by-products, high pressures, and high temperatures associated with conventional chemical synthesis frontiersin.org.
Continuous Flow Chemistry : The adoption of continuous flow reactors offers substantial improvements in safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, such as temperature and reaction time, which is crucial when handling potentially hazardous reagents like cyanides nih.govorganic-chemistry.org. This technology has been successfully applied to N-oxidation reactions of pyridines and various cyanation processes, suggesting its applicability for a safer and more efficient synthesis of this compound nih.govorganic-chemistry.org.
Advanced Catalytic Systems : The development of novel catalysts, such as recyclable superparamagnetic nanocatalysts, provides a pathway to enhanced sustainability . These catalysts offer high yields and can be easily separated from the reaction mixture using an external magnet, allowing for repeated use. Furthermore, modern synthetic strategies like direct C-H functionalization are gaining prominence as they offer more atom-economical routes to functionalized pyridines, minimizing the need for pre-functionalized starting materials innovations-report.comnih.gov.
| Synthetic Methodology | Potential Advantages | Relevant Precedent |
| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions, reduced waste. | Enzymatic hydrolysis of 3-cyanopyridine to nicotinic acid frontiersin.orgmdpi.com. |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability, high efficiency. | Continuous flow cyanation for Remdesivir synthesis nih.gov. |
| Nanocatalysis | High yields, catalyst reusability, environmentally benign conditions. | Synthesis of cyanopyridine derivatives using magnetic nanocatalysts . |
| C-H Functionalization | High atom economy, reduces synthetic steps, sustainable approach. | Direct functionalization of pyridine (B92270) rings innovations-report.comnih.gov. |
Exploration of New Chemical Transformations and Reactivity Patterns
The unique arrangement of the fluoro, cyano, and carboxylic acid groups on the pyridine ring of this compound offers a rich landscape for exploring novel chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the pyridine nitrogen, cyano, and carboxylic acid groups makes the ring electron-deficient, activating the C-F bond towards nucleophilic attack. Fluoropyridines are known to undergo SNAr reactions much faster than their chloro-analogs nih.govacs.org. Future work could explore the displacement of the fluoride (B91410) with a wide range of nucleophiles (O, N, S, and C-based) to generate a diverse library of novel nicotinic acid derivatives.
Transformations of the Cyano and Carboxyl Groups : The cyano and carboxylic acid moieties are versatile handles for further functionalization. The cyano group can be hydrolyzed to the corresponding amide or subjected to cycloaddition reactions to form various heterocyclic systems google.com. The carboxylic acid can be converted into esters, amides, acylhydrazones, or used in decarboxylation reactions, providing access to a wide array of compounds with potentially new functions nih.govmdpi.com.
Remote C-H Functionalization : While functionalization adjacent to the pyridine nitrogen is common, recent advances have enabled the modification of more remote C-H bonds chemrxiv.orgnih.gov. Applying these cutting-edge methods to the this compound core could yield previously inaccessible isomers and derivatives, opening new avenues in chemical space.
Advanced Computational Tools for Predictive Chemistry
Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. Its application to this compound can provide deep insights into its properties and guide experimental design.
Density Functional Theory (DFT) Studies : DFT calculations can be employed to predict the molecular geometry, vibrational spectra, and electronic properties of this compound rsisinternational.orgdergipark.org.tr. Such studies can elucidate the stability of different conformers and provide a detailed understanding of the molecule's electronic structure. Furthermore, DFT can be used to calculate global and local reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the exploration of its chemical reactivity mdpi.comnih.gov.
Reaction Mechanism and Pathway Prediction : Computational modeling can be used to investigate the mechanisms of potential reactions, calculating transition state energies and reaction profiles scienceopen.com. This can help in optimizing reaction conditions and predicting the feasibility of new transformations before they are attempted in the lab. As computational power and algorithms improve, machine learning methods are also emerging as tools for predicting reaction outcomes rsc.org.
Virtual Screening for Biological Activity : For drug discovery applications, computational tools like molecular docking and molecular dynamics simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors researchgate.netdntb.gov.ua. This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, streamlining the drug discovery process.
Expansion of Applications in Specialized Materials and Bioactive Compounds
The functional groups present in this compound make it an attractive building block for both materials science and medicinal chemistry.
Medicinal Chemistry and Drug Discovery : Fluorinated heterocycles are prevalent in FDA-approved drugs, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability nih.govmdpi.com. Nicotinic acid derivatives themselves are bioactive, and related fluorinated structures have been investigated as PET tracers for medical imaging and as potential treatments for cancer ossila.cominnospk.com. The this compound scaffold is therefore a prime candidate for the development of novel therapeutics. 3-Cyanopyridine derivatives, in particular, have demonstrated potential as anticancer agents researchgate.net.
Crystal Engineering and Materials Science : Cyanopyridines are effective building blocks for the synthesis of cocrystals, particularly with dicarboxylic acids d-nb.inforesearchgate.net. The formation of cocrystals can modify the physicochemical properties of a substance, such as solubility and melting point. Given that this compound contains both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen, cyano group), it is an excellent candidate for designing novel cocrystals and coordination polymers, including metal-organic frameworks (MOFs).
| Application Area | Rationale and Potential |
| Bioactive Compounds | Fluorine enhances drug-like properties; nicotinic acid is a known bioactive scaffold nih.govossila.com. |
| PET Tracers | Fluorine-18 (B77423) is a common isotope for PET imaging; fluoronicotinic acid derivatives have been used for this purpose ossila.cominnospk.com. |
| Co-crystals | The molecule possesses functional groups capable of forming robust hydrogen bonds, essential for crystal engineering d-nb.inforesearchgate.net. |
| Functional Materials | The rigid, functionalized aromatic core is suitable for building blocks in polymers or MOFs. |
Multidisciplinary Research Bridging Organic Chemistry with Materials Science and Chemical Biology
The most significant breakthroughs involving this compound will likely emerge from research that spans traditional disciplinary boundaries.
The synthesis of new derivatives (organic chemistry) can be guided by computational predictions of their electronic or biological properties (computational and chemical biology). These new molecules can then be investigated for their ability to self-assemble into ordered structures like cocrystals or liquid crystals (materials science). Similarly, derivatives designed as potential drug candidates (chemical biology) will require the development of efficient and scalable synthetic routes (organic chemistry). The exploration of this molecule as a PET tracer, for example, inherently combines advanced organic synthesis for creating the tracer, computational chemistry for predicting its properties, and chemical biology for evaluating its behavior in biological systems. This synergistic approach will be crucial for translating the fundamental chemical properties of this compound into practical applications.
Q & A
Basic: What are the standard synthetic routes for 6-cyano-5-fluoronicotinic acid, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves halogenation and cyanation of nicotinic acid derivatives. For example:
- Step 1 : Fluorination at the 5-position via electrophilic substitution using fluorinating agents like Selectfluor® in anhydrous conditions .
- Step 2 : Cyano group introduction at the 6-position using CuCN/KCN under controlled pH (6–7) to avoid side reactions .
Yield Optimization : - Monitor reaction temperature (ideal range: 60–80°C) and solvent polarity (e.g., DMF for improved solubility).
- Use HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate purity and adjust stoichiometry .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Assessment :
- HPLC : Compare retention times with a certified reference standard (if available) .
- TLC : Use silica gel plates with a butanol/water/acetic acid (60:25:15) system; UV detection at 254 nm .
- Structural Confirmation :
- NMR : Analyze NMR for fluorine environment (δ -110 to -120 ppm) and NMR for cyano carbon (δ ~115 ppm) .
- FT-IR : Confirm C≡N stretching (2200–2250 cm) and carboxylic acid O-H (2500–3000 cm) .
Advanced: What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. To address:
- Variable Temperature NMR : Conduct experiments at 25°C, 0°C, and -20°C to identify dynamic equilibria .
- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to model expected chemical shifts and compare with experimental data .
- Cross-Platform Analysis : Compare results from LC-MS, NMR, and X-ray crystallography (if crystals are obtainable) to confirm structural consistency .
Advanced: How can researchers design kinetic studies to elucidate the reaction mechanism of this compound formation?
Methodological Answer:
- Rate Monitoring : Use in-situ FT-IR or UV-Vis spectroscopy to track intermediate formation (e.g., fluorinated intermediates) over time .
- Variable Time Quenching : Halt reactions at intervals (e.g., 5, 10, 20 min) and analyze quenched samples via GC-MS to identify rate-determining steps .
- Isotopic Labeling : Introduce or isotopes at specific positions to trace bond-breaking/forming events .
Advanced: What methodologies ensure reproducibility in scaled-up synthesis of this compound?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR™) to maintain consistent temperature and mixing efficiency .
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent volume) and identify critical parameters .
- Batch Record Standardization : Document deviations (e.g., humidity >5%, impurities in starting materials) and their mitigations in supplementary materials .
Advanced: How can researchers address discrepancies in biological activity data for this compound analogs?
Methodological Answer:
- Dose-Response Curves : Perform triplicate assays (e.g., IC measurements) with positive/negative controls to rule out assay variability .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with activity trends using multivariate regression .
- Meta-Analysis : Compare data across studies using PRISMA guidelines to identify confounding variables (e.g., cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
